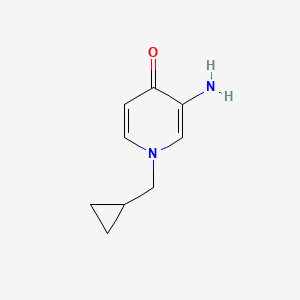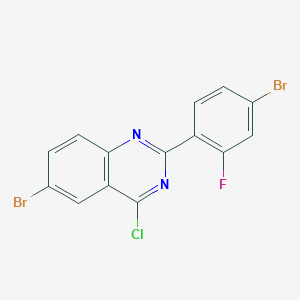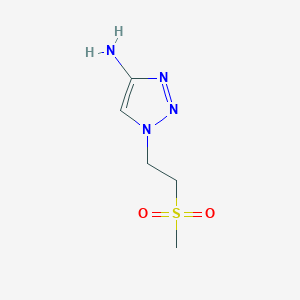
1-(2-methanesulfonylethyl)-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methanesulfonylethyl)-1H-1,2,3-triazol-4-amine typically involves the reaction of azides with alkynes in the presence of a copper catalyst, a process known as the Huisgen cycloaddition or “click chemistry.” This method is favored for its high yield and selectivity. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure consistency and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent, which can react selectively in biological systems without interfering with native biochemical processes.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-methanesulfonylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, often through the formation of covalent bonds. The triazole ring can act as a ligand, binding to metal ions or other active sites in enzymes, thereby modulating their activity. This compound may also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methanesulfonylethyl)-1H-pyrazol-3-amine: Similar in structure but with a pyrazole ring instead of a triazole ring.
Methanesulfonyl chloride: Shares the methanesulfonyl group but lacks the triazole ring.
Uniqueness
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine is unique due to its triazole ring, which imparts stability and versatility in chemical reactions. This makes it particularly valuable in applications requiring robust and selective chemical interactions.
Propriétés
Formule moléculaire |
C5H10N4O2S |
|---|---|
Poids moléculaire |
190.23 g/mol |
Nom IUPAC |
1-(2-methylsulfonylethyl)triazol-4-amine |
InChI |
InChI=1S/C5H10N4O2S/c1-12(10,11)3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 |
Clé InChI |
FXJZXPHGLFFWMS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCN1C=C(N=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



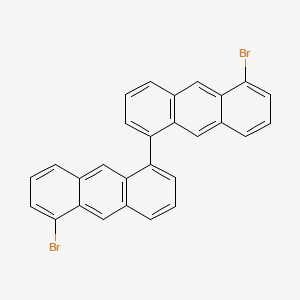
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
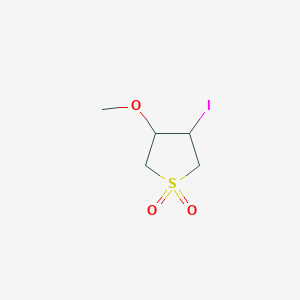
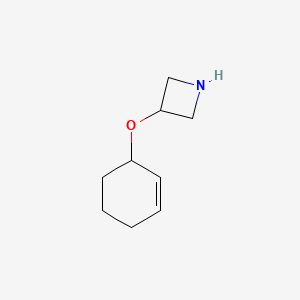
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)
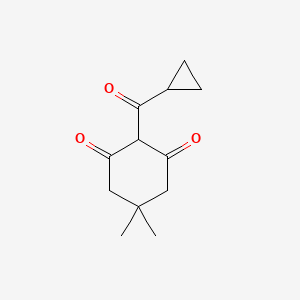
![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)

